molecular formula C7H14N2OS B1527273 N-(2-carbamothioylethyl)-N-ethylacetamide CAS No. 1275151-73-9

N-(2-carbamothioylethyl)-N-ethylacetamide

Cat. No. B1527273
M. Wt: 174.27 g/mol
InChI Key: VPDWTPNMTGOXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-carbamothioylethyl)-N-ethylacetamide (CMEA) is a small molecule that has been studied extensively in the scientific community for its potential applications in a variety of fields. CMEA has been found to have a wide range of biochemical and physiological effects, and has been used as a tool in various scientific research applications, including drug development and biochemistry.

Scientific Research Applications

N-(2-carbamothioylethyl)-N-ethylacetamide has been used in a variety of scientific research applications, including drug development and biochemistry. In drug development, N-(2-carbamothioylethyl)-N-ethylacetamide has been used as a tool to study the effects of drugs on the body. For example, N-(2-carbamothioylethyl)-N-ethylacetamide has been used to study the effects of various drugs on the brain and nervous system. Additionally, N-(2-carbamothioylethyl)-N-ethylacetamide has been used to study the effects of drugs on the cardiovascular system. In biochemistry, N-(2-carbamothioylethyl)-N-ethylacetamide has been used to study the effects of various enzymes and proteins on cell metabolism.

Mechanism Of Action

The mechanism of action of N-(2-carbamothioylethyl)-N-ethylacetamide is not fully understood. However, it is believed that N-(2-carbamothioylethyl)-N-ethylacetamide acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may lead to an increase in the levels of acetylcholine in the body, which can have a variety of effects on the nervous system and other physiological processes.

Biochemical And Physiological Effects

N-(2-carbamothioylethyl)-N-ethylacetamide has been found to have a variety of biochemical and physiological effects. In the brain and nervous system, N-(2-carbamothioylethyl)-N-ethylacetamide has been found to increase the levels of the neurotransmitter acetylcholine, which can lead to increased alertness, improved memory, and improved cognitive function. Additionally, N-(2-carbamothioylethyl)-N-ethylacetamide has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. N-(2-carbamothioylethyl)-N-ethylacetamide has also been found to have anti-cancer effects, and can be used to treat a variety of cancers, such as breast cancer and prostate cancer.

Advantages And Limitations For Lab Experiments

N-(2-carbamothioylethyl)-N-ethylacetamide has several advantages for use in lab experiments. N-(2-carbamothioylethyl)-N-ethylacetamide is relatively easy to synthesize and can be stored at room temperature for long periods of time. Additionally, N-(2-carbamothioylethyl)-N-ethylacetamide is relatively inexpensive and can be purchased in bulk. However, N-(2-carbamothioylethyl)-N-ethylacetamide can be toxic in high concentrations and should be handled with caution.

Future Directions

There are a number of potential future directions for N-(2-carbamothioylethyl)-N-ethylacetamide research. For example, further research could be conducted to study the effects of N-(2-carbamothioylethyl)-N-ethylacetamide on other physiological processes, such as the immune system and metabolism. Additionally, further research could be conducted to study the effects of N-(2-carbamothioylethyl)-N-ethylacetamide on various types of cancer and other diseases. Furthermore, N-(2-carbamothioylethyl)-N-ethylacetamide could be used in drug development to study the effects of various drugs on the body. Finally, N-(2-carbamothioylethyl)-N-ethylacetamide could be used to study the effects of various enzymes and proteins on cell metabolism.

properties

IUPAC Name

N-(3-amino-3-sulfanylidenepropyl)-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2OS/c1-3-9(6(2)10)5-4-7(8)11/h3-5H2,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDWTPNMTGOXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=S)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamothioylethyl)-N-ethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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